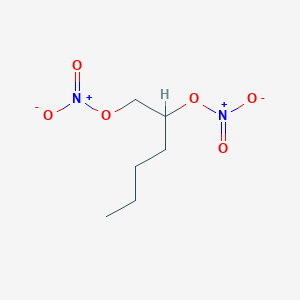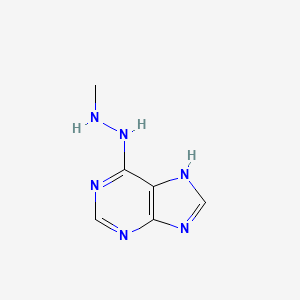
1-methyl-2-(7H-purin-6-yl)hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9H-Purine, 6-(2-methylhydrazinyl)-: is a chemical compound with the molecular formula C6H8N6 It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Purine, 6-(2-methylhydrazinyl)- typically involves the reaction of purine derivatives with methylhydrazine. One common method includes the following steps:
Starting Material: Purine or a purine derivative.
Reagent: Methylhydrazine.
Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions for several hours.
Industrial Production Methods: While specific industrial production methods for 9H-Purine, 6-(2-methylhydrazinyl)- are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, and implementing continuous flow processes to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 9H-Purine, 6-(2-methylhydrazinyl)- can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dimethyl sulfoxide (DMSO).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield purine derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of simpler purine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 9H-Purine, 6-(2-methylhydrazinyl)- is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential role in modulating biological pathways. It can be used to investigate the function of purine derivatives in cellular processes and to develop new biochemical assays .
Medicine: In medicinal chemistry, 9H-Purine, 6-(2-methylhydrazinyl)- is explored for its potential as a therapeutic agent. It has shown promise in preliminary studies as an anticancer agent, with the ability to induce apoptosis in cancer cells .
Industry: In the industrial sector, this compound can be used in the development of new materials and as a precursor for the synthesis of other valuable chemicals .
Wirkmechanismus
The mechanism of action of 9H-Purine, 6-(2-methylhydrazinyl)- involves its interaction with specific molecular targets within cells. It is believed to exert its effects by binding to enzymes or receptors involved in key biochemical pathways. For example, it may inhibit certain enzymes involved in DNA synthesis, leading to the induction of apoptosis in cancer cells . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
2,6-Diamine-9H-purine derivatives: These compounds have similar structures but different functional groups, which can lead to variations in their biological activity and chemical reactivity.
2-Amino-9H-purine: This compound is another purine derivative with distinct properties and applications.
Uniqueness: 9H-Purine, 6-(2-methylhydrazinyl)- is unique due to its specific functional group, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
6288-87-5 |
|---|---|
Molekularformel |
C6H8N6 |
Molekulargewicht |
164.17 g/mol |
IUPAC-Name |
1-methyl-2-(7H-purin-6-yl)hydrazine |
InChI |
InChI=1S/C6H8N6/c1-7-12-6-4-5(9-2-8-4)10-3-11-6/h2-3,7H,1H3,(H2,8,9,10,11,12) |
InChI-Schlüssel |
RHWWXMWLTFRHKT-UHFFFAOYSA-N |
Kanonische SMILES |
CNNC1=NC=NC2=C1NC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



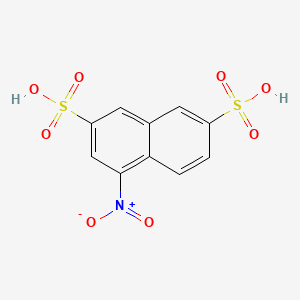
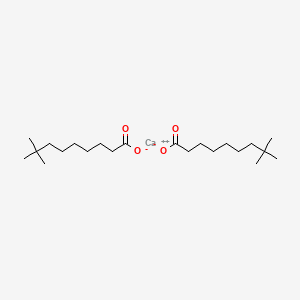

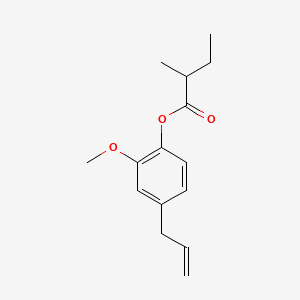

![Ethyl 4-[2-chloro-5-(trifluoromethyl)-phenoxy]butanoate](/img/structure/B12652204.png)
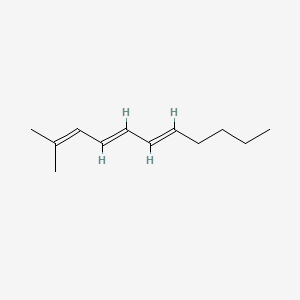

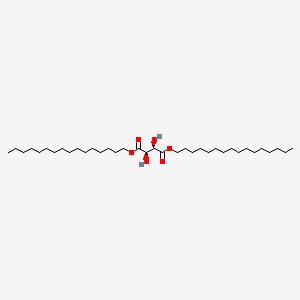
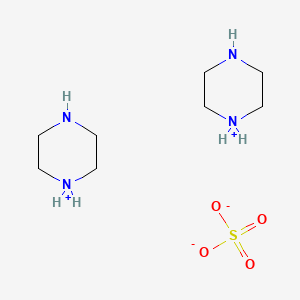
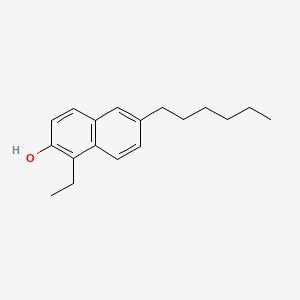
![(3R,3aR,6S,6aS)-6-chloro-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-ol](/img/structure/B12652231.png)
